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Abstract
T-1105, a pyrazinecarboxamide derivative and the non-fluorinated analogue of Favipiravir (T-

705), is a broad-spectrum antiviral agent targeting the RNA-dependent RNA polymerase

(RdRp) of numerous RNA viruses. As a prodrug, T-1105 requires intracellular conversion to its

active triphosphate form, T-1105-ribofuranosyl-5'-triphosphate (T-1105-RTP), by host cell

enzymes. This active metabolite is then recognized by viral RdRp as a purine nucleotide mimic.

Its incorporation into the nascent viral RNA strand leads to the inhibition of viral replication

through mechanisms including chain termination and lethal mutagenesis. This document

provides a detailed overview of the T-1105 inhibition pathway, its metabolic activation, antiviral

spectrum, and the experimental protocols used for its characterization.

Mechanism of Action: Viral RdRp Inhibition
The antiviral activity of T-1105 is contingent upon its intracellular conversion to the active

metabolite, T-1105-RTP.[1][2] This active form functions as a competitive inhibitor of the viral

RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and

transcription of the genome of many RNA viruses.[3]

The mechanism of inhibition involves two primary proposed pathways:
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Chain Termination: T-1105-RTP is recognized by the viral RdRp and incorporated into the

elongating viral RNA strand. The presence of the modified base can halt further extension of

the RNA chain, effectively terminating the replication process.

Lethal Mutagenesis: The incorporation of T-1105-RTP can lead to ambiguity in base pairing

during subsequent rounds of replication. This increases the mutation rate within the viral

genome to a level that is unsustainable, resulting in the production of non-viable viral

progeny.[4]

Crucially, T-1105-RTP shows selective inhibition of viral RdRp and does not significantly inhibit

host DNA-dependent DNA or RNA polymerases, which accounts for its therapeutic window.[5]

The viral RdRp is an ideal target as it is essential for the virus and absent in host mammalian

cells.[6]
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Figure 1: T-1105-RTP competitively inhibits viral RdRp.

Metabolic Activation Pathway
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T-1105 is a prodrug that must undergo a three-step intracellular conversion to become

pharmacologically active. This metabolic activation is entirely dependent on host cell enzymatic

machinery.

Monophosphorylation: T-1105 is converted to T-1105-ribofuranosyl-5'-monophosphate (T-
1105-RMP). This initial and rate-limiting step is catalyzed by the host enzyme hypoxanthine-

guanine phosphoribosyltransferase (HGPRT).[1][5][7][8] Studies have shown that T-1105 is a

poor substrate for HGPRT, which can limit its activation efficiency.[1][5]

Diphosphorylation: T-1105-RMP is subsequently phosphorylated by host cellular kinases to

form T-1105-ribofuranosyl-5'-diphosphate (T-1105-RDP).

Triphosphorylation: A final phosphorylation step, also mediated by host cellular kinases,

converts T-1105-RDP into the active T-1105-ribofuranosyl-5'-triphosphate (T-1105-RTP).

The efficiency of this activation pathway can be cell-line dependent. For example, inefficient

conversion of the monophosphate to the diphosphate form has been identified as a bottleneck

in A549, Vero, and HEK293T cells, whereas activation is more efficient in MDCK cells.[1][2]
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Figure 2: Intracellular metabolic activation pathway of T-1105.

Quantitative Antiviral Activity
The antiviral efficacy of T-1105 and its analogue T-705 has been evaluated against a wide

array of RNA viruses. The 50% effective concentration (EC₅₀) varies depending on the virus

and the cell line used for the assay, reflecting differences in both viral polymerase susceptibility

and host cell metabolic activation.[1][2] While specific data for T-1105 is less prevalent, the

extensive data for T-705 provides a strong reference for its expected spectrum of activity.

Table 1: In Vitro Antiviral Activity of T-705 (Favipiravir)
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Virus
Family

Virus Cell Line Assay Type EC₅₀ (µM) Reference

Orthomyxo
viridae

Influenza A
(H1N1)

MDCK
Plaque
Reduction

0.04 - 1.74
--INVALID-
LINK--

Influenza A

(H5N1)
MDCK

Yield

Reduction
1.3 - 7.7 [9]

Influenza B MDCK
Plaque

Reduction
0.13 - 1.08

--INVALID-

LINK--

Arenaviridae Junin Virus Vero
CPE

Reduction
5.1 - 5.7 [9]

Pichinde

Virus
Vero

CPE

Reduction
5.1 - 5.7 [9]

Lassa Virus Vero
Yield

Reduction
10.8 (EC₉₀) [5]

Bunyaviridae
Rift Valley

Fever Virus
Vero

CPE

Reduction
32 - 191 [9]

Sandfly Fever

Virus
Vero

CPE

Reduction
32 - 191 [9]

Flaviviridae
Yellow Fever

Virus
Vero

CPE

Reduction
335 [9]

Picornavirida

e

Foot-and-

Mouth

Disease Virus

BHK-21
CPE

Reduction
89

--INVALID-

LINK--

| Coronaviridae | SARS-CoV-2 | Vero | CPE Reduction | 100 - 200 |[4] |

Table 2: Biochemical Polymerase Inhibition by T-705-RTP
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Viral Polymerase Assay Type IC₅₀ (µM) Reference

Influenza Virus
RdRp

32P-GTP
Incorporation

0.341 [5]

Host Polymerase (for

comparison)

Human DNA

Polymerase α, β, γ
- >1000 [5]

| Human RNA Polymerase II | - | 905 |[5] |

Key Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect host cells from virus-induced cell

death.

Principle: In the absence of an effective antiviral, viral replication leads to morphological

changes in the host cell monolayer, culminating in cell death (cytopathic effect). An effective

antiviral agent will inhibit viral replication and preserve the integrity of the cell monolayer. Cell

viability is typically quantified using a colorimetric or fluorometric readout after staining.

Detailed Methodology:

Cell Seeding: Seed a susceptible host cell line (e.g., MDCK, Vero) into 96-well microplates at

a density that will form a confluent monolayer after 18-24 hours of incubation.

Compound Preparation: Prepare serial dilutions of T-1105 in cell culture medium.

Treatment: Once cells are confluent, remove the growth medium and add the diluted T-1105
solutions to the wells. Include "cell control" (medium only, no virus) and "virus control"

(medium with no drug, but with virus) wells.

Infection: Add the challenge virus at a pre-determined multiplicity of infection (MOI) to all

wells except the cell control wells.
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Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until at

least 80-90% CPE is visible in the virus control wells.

Quantification:

Remove the medium from the wells.

Add a cell viability staining solution, such as 0.1% Crystal Violet or a Neutral Red solution,

and incubate for a specified time.[9]

Gently wash the plates to remove excess stain.

Solubilize the stain taken up by viable cells using a suitable solvent (e.g., methanol or an

ethanol/acetic acid solution).

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Crystal Violet)

using a microplate reader.

Data Analysis: Calculate the percentage of cell protection relative to the cell and virus

controls. The EC₅₀ value is determined by plotting the percent inhibition against the log of the

drug concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay
This assay quantifies the concentration of an antiviral required to reduce the number of

infectious viral particles, measured as plaques.

Principle: A viral plaque is a localized area of cell death and lysis on a confluent monolayer,

initiated by a single infectious virus particle. A semi-solid overlay medium restricts the spread of

progeny virions, ensuring that each plaque is a distinct infectious unit. The effectiveness of an

antiviral is measured by the reduction in the number of these plaques.

Detailed Methodology:

Cell Seeding: Prepare confluent monolayers of a susceptible host cell line in 6-well or 12-

well plates.
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Virus-Compound Incubation: In separate tubes, prepare serial dilutions of T-1105. Mix each

dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU).

Incubate this mixture at 37°C for 1 hour.

Adsorption: Remove the culture medium from the cell monolayers and inoculate them with

the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.

Overlay Application: Carefully aspirate the inoculum and gently add a semi-solid overlay

medium (e.g., containing 0.6% agarose or Avicel) to each well. The overlay should contain

the corresponding concentration of T-1105.

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques

to form (typically 2-5 days, depending on the virus).

Plaque Visualization:

Fix the cells, for example, with a 10% formaldehyde solution.

Carefully remove the overlay.

Stain the cell monolayer with a solution like 0.1% Crystal Violet for 15-30 minutes.

Gently wash the wells with water to remove excess stain. Plaques will appear as clear,

unstained zones against the purple background of viable cells.

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque

reduction compared to the virus control (no drug). The EC₅₀ is the concentration of T-1105
that reduces the plaque count by 50%.

In Vitro RdRp Inhibition Assay (Primer Extension Assay)
This biochemical assay directly measures the inhibitory effect of the active drug metabolite (T-
1105-RTP) on the enzymatic activity of purified viral RdRp.

Principle: The activity of purified viral RdRp is measured by its ability to extend a short, labeled

RNA primer that is annealed to a longer RNA template. In the presence of ribonucleoside

triphosphates (NTPs), the polymerase adds nucleotides to the primer. The inhibition of this

extension by T-1105-RTP is visualized and quantified.
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Detailed Methodology:

Reagents:

Purified recombinant viral RdRp complex (e.g., influenza virus PA/PB1/PB2).

RNA primer/template duplex: A short RNA primer (e.g., labeled with a 5' fluorescent dye

like Cy5) annealed to a longer, unlabeled RNA template.

Reaction Buffer: Containing Tris-HCl, MgCl₂, KCl, and DTT.

Natural NTPs (ATP, GTP, CTP, UTP).

T-1105-RTP (the active metabolite, which must be chemically or enzymatically

synthesized).

Reaction Setup:

In a microcentrifuge tube, combine the reaction buffer, the RNA primer/template duplex,

and the purified RdRp enzyme.

Add varying concentrations of T-1105-RTP to the reaction tubes. Include a no-drug

control.

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

Initiation: Start the polymerase reaction by adding a mixture of all four natural NTPs.

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

Quenching: Stop the reaction by adding a quench buffer containing EDTA and formamide.

Product Analysis:

Denature the RNA products by heating.

Separate the extended RNA products from the unextended primer by size using

denaturing polyacrylamide gel electrophoresis (Urea-PAGE).
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Visualize the fluorescently labeled RNA bands using an appropriate gel imaging system.

Data Analysis: Quantify the intensity of the bands corresponding to the full-length extended

product and the unextended primer. The IC₅₀ value is the concentration of T-1105-RTP that

reduces the amount of extended product by 50% compared to the no-drug control.

Conclusion
T-1105 represents a significant broad-spectrum antiviral scaffold that operates through the

targeted inhibition of viral RNA-dependent polymerase. Its efficacy is dependent on a host-

mediated metabolic activation pathway, which can be a limiting factor in certain cellular

environments. The dual mechanisms of chain termination and lethal mutagenesis provide a

robust barrier to viral replication. The technical protocols detailed herein—CPE inhibition,

plaque reduction, and in vitro polymerase assays—are fundamental tools for the continued

evaluation and development of T-1105 and other next-generation polymerase inhibitors for the

treatment of a wide range of RNA viral diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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